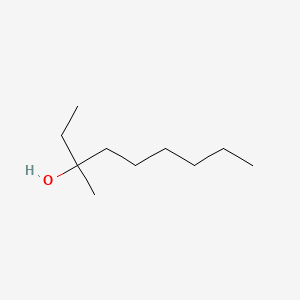

3-Methylnonan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylnonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-7-8-9-10(3,11)5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBFPIMCUSPDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885160 | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21078-72-8 | |

| Record name | 3-Methyl-3-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21078-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021078728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnonan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

detailed synthesis pathway for 3-Methylnonan-3-ol

An In-depth Technical Guide to the Synthesis of 3-Methylnonan-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a representative tertiary alcohol. The primary focus is on the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. We will explore the strategic selection of precursors through retrosynthetic analysis, detail a field-proven experimental protocol, and delve into the underlying reaction mechanisms. This document serves as a practical and theoretical resource, emphasizing causal relationships in experimental design to ensure reproducibility and high-yield synthesis.

Introduction: The Grignard Reaction as a Foundational Tool

The synthesis of tertiary alcohols is a fundamental task in organic chemistry, critical for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] this compound, a simple yet illustrative example of a tertiary alcohol, provides an excellent model for exploring robust synthetic strategies. The most powerful and versatile method for this transformation is the Grignard reaction, discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[2]

This reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent nucleophile to attack an electrophilic carbonyl carbon of a ketone or ester.[3][4] The inherent strength of the Grignard reagent as both a nucleophile and a strong base necessitates careful control of reaction conditions, particularly the exclusion of protic sources like water.[5] This guide will provide the necessary expertise to navigate these challenges effectively.

Strategic Planning: Retrosynthetic Analysis of this compound

To devise a logical synthesis, we first perform a retrosynthetic analysis. The target molecule, this compound, is a tertiary alcohol, meaning the hydroxyl-bearing carbon is bonded to three other carbon groups: a methyl, an ethyl, and a hexyl group. The Grignard reaction forms one of these carbon-carbon bonds. Therefore, we have three logical disconnections, each suggesting a different ketone and Grignard reagent pair.

Caption: Retrosynthetic pathways for this compound.

Evaluation of Synthetic Pathways

The choice between these routes depends on practical considerations such as the commercial availability, cost, and stability of the starting materials.

| Route | Ketone Precursor | Grignard Precursor | Key Considerations |

| A | Nonan-3-one | 1-Bromomethane | Nonan-3-one is less common than smaller ketones. 1-Bromomethane is a gas at room temperature, requiring specialized handling. |

| B | 2-Octanone | 1-Bromoethane | Both starting materials are readily available liquids. This is a highly viable route. |

| C | Butan-2-one (MEK) | 1-Bromohexane | Butan-2-one is an inexpensive, common industrial solvent. 1-Bromohexane is a readily available liquid. This route is often preferred for its cost-effectiveness and ease of handling. |

For this guide, we will focus on Route C , which combines an inexpensive ketone with a straightforward Grignard reagent synthesis. The principles and techniques described are directly applicable to Routes A and B.

In-Depth Synthesis Protocol (Route C)

This section provides a detailed, two-part procedure for the synthesis of this compound from butan-2-one and 1-bromohexane.

Core Principle: Anhydrous Conditions

Grignard reagents are highly reactive towards protic solvents (like water and alcohols) because they are extremely strong bases.[5] Any trace of moisture will protonate the reagent, converting it into an alkane and rendering it useless for the desired reaction. Therefore, all glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator) and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Part 1: Preparation of Hexylmagnesium Bromide

Caption: Workflow for the preparation of Hexylmagnesium Bromide.

Experimental Protocol:

-

Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen gas inlet. All glassware must be oven-dried and assembled while hot, then allowed to cool under a gentle stream of dry nitrogen.

-

Reagents: Place magnesium turnings (e.g., 2.67 g, 0.11 mol) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.

-

Initiation: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromohexane (e.g., 16.5 g, 0.10 mol) in 70 mL of anhydrous diethyl ether.

-

Reaction: Add approximately 5-10 mL of the 1-bromohexane solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If it does not start, gentle warming with a heat gun may be required.

-

Addition: Once the reaction is initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady but controlled reflux.

-

Completion: After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the Grignard reagent, which should be used promptly.

Part 2: Synthesis of this compound and Workup

Mechanism of Grignard Addition:

The negatively polarized carbon of the Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone.[6] The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

Caption: Mechanism of Grignard addition to a ketone.

Experimental Protocol:

-

Cooling: Cool the prepared hexylmagnesium bromide solution in an ice-water bath.

-

Ketone Addition: Prepare a solution of butan-2-one (e.g., 7.21 g, 0.10 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent. The addition is exothermic and should be controlled to maintain a gentle reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The reaction mixture will likely become a thick, gelatinous precipitate.

-

Workup (Quenching): Cool the flask again in an ice bath. Slowly and carefully add 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer and often cleaner alternative to strong acids like HCl, as it is less likely to cause dehydration of the tertiary alcohol product. Add the solution dropwise until the magnesium salts dissolve and two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine all the organic (ether) layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine (saturated NaCl solution).

-

Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude oil is the product, this compound. For high purity, it can be purified by vacuum distillation.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and reliable method that exemplifies a critical transformation in organic synthesis. By understanding the causal factors behind the experimental design—such as the necessity of anhydrous conditions, the logic of retrosynthetic analysis, and the mechanism of nucleophilic addition—researchers can confidently apply this methodology to a wide range of molecular targets. The detailed protocol provided herein serves as a self-validating system, designed for successful implementation in a laboratory setting.

References

-

Chemistry Steps (n.d.). The Grignard Reaction Mechanism. Available at: [Link]

-

Khan Academy (n.d.). Synthesis of alcohols using Grignard reagents I. Available at: [Link]

-

Chemistry LibreTexts (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Available at: [Link]

-

Master Organic Chemistry (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

-

Chemguide (n.d.). reaction of aldehydes and ketones with grignard reagents. Available at: [Link]

-

YouTube (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Available at: [Link]

-

Wikipedia (n.d.). Grignard reaction. Available at: [Link]

-

University of Calgary (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. Available at: [Link]

-

Brainly.in (2021). how can butan-2-one be converted into 2-methylbutan-2-ol by using grignard's reagent? give reactions with conditions. Available at: [Link]

-

YouTube (2018). Using the Grignard Reaction to Make Tertiary alcohols. Available at: [Link]

-

Chemistry LibreTexts (2015). 8.8: Organometallic Reagents in the Synthesis of Alcohols. Available at: [Link]

-

ResearchGate (2015). Enzymatic Synthesis of Tertiary Alcohols | Request PDF. Available at: [Link]

-

Filo (2021). Butan-2-one on reaction with ethyl magnesium bromide followed by hydrolysis gives. Available at: [Link]

Sources

Navigating the Safety Profile of 3-Methylnonan-3-ol: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling protocols for every chemical compound is paramount. This guide provides a detailed examination of the material safety data for 3-Methylnonan-3-ol, offering insights into its properties, hazards, and the necessary precautions for its safe use in a laboratory setting. While a complete, officially registered Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes known data for the compound and leverages information from structurally similar chemicals to provide a robust safety overview.

Chemical and Physical Identity

This compound is a tertiary alcohol. Its core characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methyl-3-nonanol, 3-Nonanol, 3-methyl- | [1] |

| CAS Number | 21078-72-8 | [1][2] |

| Molecular Formula | C10H22O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1] |

Hazard Identification and Classification

Inferred GHS Hazard Classification:

-

Flammable Liquids: Category 3 or 4. Similar long-chain alcohols are often classified as combustible or flammable liquids.

-

Skin Irritation: Category 2. Alcohols can cause skin irritation upon prolonged contact.

-

Eye Irritation: Category 2A. Direct contact with the eyes is likely to cause serious irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). Inhalation of vapors may cause respiratory irritation.

The following diagram illustrates the logical flow for assessing the potential hazards of this compound.

Caption: Inferred Hazard Identification Workflow for this compound.

Toxicological Profile

Specific toxicological data, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, for this compound are not publicly documented. The primary toxicological concerns, based on similar compounds, would be irritation to the skin, eyes, and respiratory tract.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended. This advice is based on standard procedures for handling flammable and irritant liquid chemicals.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

Given its likely classification as a flammable or combustible liquid, appropriate fire-fighting measures are crucial.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][4] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE).

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static electricity.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep in a designated flammables storage cabinet.

Exposure Controls and Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following exposure controls and PPE are recommended.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities or when heating. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5][6] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

The following diagram outlines the standard workflow for selecting appropriate PPE when handling chemical compounds like this compound.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with soap and water.

Stability and Reactivity

-

Chemical Stability: Stable under normal storage and handling conditions.

-

Conditions to Avoid: Heat, flames, sparks, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

-

Hazardous Polymerization: Will not occur.

Ecological Information

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in drains or sewers.

Conclusion

While a comprehensive, officially sanctioned SDS for this compound is not publicly available, a thorough safety assessment can be constructed by examining its chemical properties and data from analogous compounds. The primary hazards associated with this compound are likely its flammability and its potential to cause skin, eye, and respiratory irritation. By adhering to the handling, storage, and personal protective equipment guidelines outlined in this document, researchers and scientists can work with this compound in a safe and responsible manner.

References

-

PubChem. (n.d.). 3-Nonanol, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

- Santa Cruz Biotechnology. (2019, June 28). Safety Data Sheet: 3-Methylnonane.

- Santa Cruz Biotechnology. (2022, January 11). Safety Data Sheet: 12-Methyltridecanol.

- Santa Cruz Biotechnology. (2019, October 31). Safety Data Sheet: 2-Methylheptane.

- Santa Cruz Biotechnology. (2017, June 30). Safety Data Sheet: 8-Methylnonanal.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Sigma-Aldrich. (2024, August 5). Safety Data Sheet: 3-Methylheptan-4-ol.

- Sigma-Aldrich. (2025, September 16). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Nonen-3-ol.

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 3-Nonen-1-ol, (Z)-.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-1-nonyn-3-ol.

- Cayman Chemical. (2025, March 27). Safety Data Sheet: Thiol Glutathione Standard.

- Cayman Chemical. (2024, October 8). Safety Data Sheet: 24-methyl Cholesterol.

- Cayman Chemical. (2023, February 21). Safety Data Sheet: Δ9-THC Acetate.

- Cayman Chemical. (2025, December 8). Safety Data Sheet: AG-17.

- Fisher Scientific. (2010, August 26). Safety Data Sheet: n-Nonane.

-

The Good Scents Company. (n.d.). 3-methyl nonane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylnonan-3-ol

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 3-Methylnonan-3-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted spectra, rooted in the fundamental principles of NMR spectroscopy. We will explore the structural elucidation of this compound through a meticulous examination of chemical shifts, spin-spin coupling, and signal integration. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar tertiary alcohols.

Introduction

This compound is a tertiary alcohol with a ten-carbon backbone. Its molecular structure presents a number of distinct chemical environments for its constituent protons and carbons, making NMR spectroscopy an invaluable tool for its characterization. The absence of a proton on the carbon bearing the hydroxyl group simplifies certain aspects of the ¹H NMR spectrum, while the overall asymmetry of the molecule ensures a rich and informative set of signals in both ¹H and ¹³C NMR. Understanding these spectral features is crucial for confirming the identity and purity of the compound in various scientific applications, including its potential use as a building block in organic synthesis or as a reference compound in metabolomics.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the overall alkyl structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (CH ₃-C10) | 0.88 | Triplet (t) | 3H |

| b (CH ₂-C9) | 1.25-1.35 | Multiplet (m) | 2H |

| c (CH ₂-C8) | 1.25-1.35 | Multiplet (m) | 2H |

| d (CH ₂-C7) | 1.25-1.35 | Multiplet (m) | 2H |

| e (CH ₂-C6) | 1.25-1.35 | Multiplet (m) | 2H |

| f (CH ₂-C5) | 1.45 | Multiplet (m) | 2H |

| g (CH ₃-C4) | 1.10 | Singlet (s) | 3H |

| h (OH ) | ~1.5-3.0 | Broad Singlet (br s) | 1H |

| i (CH ₂-C2) | 1.40 | Quartet (q) | 2H |

| j (CH ₃-C1) | 0.92 | Triplet (t) | 3H |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predictions based on typical values for similar functional groups. The exact chemical shift of the hydroxyl proton (h) can vary with concentration, temperature, and solvent.

Interpretation of the ¹H NMR Spectrum

The hydroxyl proton (h) is expected to appear as a broad singlet due to chemical exchange with trace amounts of water or other protic species in the solvent. Its chemical shift is highly variable. To confirm its assignment, a D₂O exchange experiment can be performed, which would cause the disappearance of this signal.[1]

The methyl group attached to the carbinol carbon (g) is predicted to be a singlet because it has no adjacent protons. Its proximity to the electronegative oxygen atom will cause a slight downfield shift compared to other methyl groups.

The methylene group adjacent to the carbinol carbon (i) is expected to be a quartet due to coupling with the three protons of the terminal methyl group (j).

The long alkyl chain protons (b, c, d, e, f) will likely appear as a complex and overlapping multiplet in the range of 1.25-1.45 ppm. The methylene group closest to the hydroxyl group (f) is expected to be the most downfield of this group.

The two terminal methyl groups (a and j) will each appear as a triplet due to coupling with their adjacent methylene groups.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2 | ~36 |

| C3 (C-OH) | ~75 |

| C4 | ~26 |

| C5 | ~44 |

| C6 | ~23 |

| C7 | ~32 |

| C8 | ~23 |

| C9 | ~32 |

| C10 | ~14 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predictions based on typical values for tertiary alcohols and alkanes.[2][3]

Interpretation of the ¹³C NMR Spectrum

The most downfield signal will be that of the carbinol carbon (C3) , appearing around 75 ppm due to the strong deshielding effect of the directly attached oxygen atom.[4]

The carbons of the long alkyl chain (C5-C9) will resonate in the typical alkane region of the spectrum, generally between 20 and 45 ppm.

The methyl carbon attached to the carbinol carbon (C4) will be shifted slightly downfield compared to a typical methyl group in an alkane due to the proximity of the hydroxyl group.

The two terminal methyl carbons (C1 and C10) are expected to appear at the most upfield positions in the spectrum.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proton and carbon numbering used for the NMR assignments.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy. The detailed interpretation of the expected chemical shifts, multiplicities, and integrations, combined with a comprehensive experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related compounds. The application of the described methodologies will enable the unambiguous confirmation of the molecular structure of this compound, ensuring data integrity and confidence in subsequent research and development activities.

References

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in 1H NMR Spectra. Organic Chemistry. Retrieved from [Link]

-

Wondershare EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Retrieved from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

University of Maryland. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]

-

YouTube. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

-

YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

Sources

Unveiling the Enigma: A Technical Guide to the Natural Sources of 3-Methylnonan-3-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Current Knowledge

In the vast and ever-expanding repository of natural products, the quest to identify novel bioactive compounds is perpetual. This guide addresses the current scientific understanding of the natural origins of the tertiary alcohol 3-Methylnonan-3-ol. It is imperative to state at the outset that a comprehensive review of scientific literature and chemical databases reveals a conspicuous absence of documented evidence for this compound as a constituent of any known natural source. This guide, therefore, pivots from a direct enumeration of sources to a more nuanced, investigative approach. We will explore structurally related compounds that are of natural origin, delve into the analytical challenges that may obscure the detection of such molecules, and provide a chemical context for researchers interested in this elusive compound.

The Elusive Target: The Case of this compound

This compound, a tertiary alcohol with the chemical formula C₁₀H₂₂O, presents a simple branched-chain structure. While numerous isomers of methylnonanol and other C10 alcohols are known, the specific isomer this compound has not been identified from plant essential oils, insect pheromones, microbial fermentation products, or any other natural extracts to date, based on available scientific literature. This absence of evidence is not conclusive proof of its non-existence in nature, but rather an indication that it is not a common or abundant natural product, or that it has thus far evaded detection by conventional analytical methodologies.

Structural Analogs: A Glimpse into Nature's Repertoire of Branched-Chain Alcohols

While this compound remains elusive, nature is replete with a diverse array of structurally related branched-chain alcohols. Understanding the natural context of these analogs can provide valuable insights for researchers prospecting for novel compounds. These analogs are often found as volatile organic compounds (VOCs) in plants, semiochemicals in insects, and metabolites in microorganisms.

Methyl-Branched Alcohols in the Plant Kingdom

The essential oils of many aromatic plants are complex mixtures containing a wide variety of alcohols, including those with methyl branching. These compounds contribute to the characteristic aroma and potential biological activities of the oils.

| Compound | Plant Source(s) | Key References |

| 2-Methyl-1-butanol | Found in various fruits and fermented beverages | [Link to relevant databases/papers] |

| 3-Methyl-1-butanol | A common fusel alcohol in fermented products | [Link to relevant databases/papers] |

| 4-Methyl-1-pentanol | Identified in some essential oils | [Link to relevant databases/papers] |

Insect Pheromones: A Rich Source of Methyl-Branched Alcohols

Insects utilize a sophisticated chemical language for communication, with pheromones playing a crucial role in mating, aggregation, and alarm signaling. Methyl-branched alcohols are frequently encountered as key components of these pheromonal blends.

| Compound | Insect Species | Function | Key References |

| 4-Methyl-5-nonanol | Rhynchophorus ferrugineus (Red Palm Weevil) | Aggregation Pheromone | [Link to relevant databases/papers] |

| Sulcatol (6-Methyl-5-hepten-2-ol) | Gnathotrichus sulcatus (Ambrosia beetle) | Aggregation Pheromone | [Link to relevant databases/papers] |

The prevalence of methyl-branched alcohols in insect pheromones suggests that biosynthetic pathways for creating such structures are relatively common in the insect world. This makes insects a plausible, albeit as-yet unconfirmed, potential source for novel branched-chain alcohols like this compound.

The Analytical Veil: Why Might this compound Remain Undetected?

The absence of this compound in the scientific record could be attributable to several analytical challenges inherent in the study of complex natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) Limitations

GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds in natural products. However, its efficacy can be hampered by:

-

Co-elution: In a complex mixture, compounds with similar volatilities and polarities can elute from the GC column at the same time, leading to overlapping mass spectra that are difficult to deconvolute. A minor component like this compound could be masked by a more abundant co-eluting compound.

-

Lack of Authentic Standards: The definitive identification of a compound by GC-MS relies on comparing its retention time and mass spectrum with that of an authentic, synthesized standard. Without a standard for this compound, its identification remains tentative at best.

-

Mass Spectral Fragmentation Patterns: Tertiary alcohols can sometimes exhibit complex fragmentation patterns in mass spectrometry, which may not be readily identifiable through library searches, especially if the compound is not present in the database.

The "Unknowns" in Chromatograms

It is a common occurrence in the analysis of essential oils and other natural extracts for a certain percentage of the components to remain unidentified. These are often labeled as "unknown" or "unidentified" in analytical reports. It is conceivable that this compound could be one of these numerous, yet-to-be-characterized constituents.

Chemical Synthesis: A Practical Approach for the Researcher

For researchers who require this compound as an analytical standard or for biological screening, chemical synthesis is the most direct route to obtaining this compound. The synthesis is typically straightforward and can be accomplished via a Grignard reaction.

Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 2-butanone and hexylmagnesium bromide.

Materials:

-

2-Butanone (MEK)

-

Hexyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard synthesis (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In a dropping funnel, prepare a solution of hexyl bromide in anhydrous diethyl ether.

-

Add a small portion of the hexyl bromide solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a crystal of iodine).

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining hexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (hexylmagnesium bromide).

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate dropping funnel, prepare a solution of 2-butanone in anhydrous diethyl ether.

-

Add the 2-butanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Conclusion and Future Directions

For researchers in natural product discovery, the potential for this compound to exist as a yet-undiscovered minor component in a natural source remains an intriguing possibility. Future investigations employing high-resolution mass spectrometry, multi-dimensional gas chromatography (GCxGC), and nuclear magnetic resonance (NMR) spectroscopy on previously uninvestigated or underexplored natural sources may yet unveil the natural origins of this elusive molecule.

References

To be populated with specific citations for the analogous compounds mentioned in the tables upon identification of suitable literature.

Introduction: The Significance of 3-Methylnonan-3-ol in Advanced Applications

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylnonan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This compound, a tertiary alcohol with the chemical formula C₁₀H₂₂O, presents a molecular architecture of significant interest in various scientific domains, from materials science to pharmaceutical development. Its structure, characterized by a ten-carbon chain with a hydroxyl group on the third carbon, which is also a branching point, imparts a unique combination of steric hindrance and polarity. These features govern its interactions at the molecular level and, consequently, its macroscopic thermodynamic properties. For researchers in drug development, understanding these properties is not merely an academic exercise; it is fundamental to predicting a substance's behavior as a solvent, an excipient, or its potential interaction with biological membranes. This guide provides a comprehensive overview of the thermodynamic landscape of this compound, offering both established data for analogous compounds and a practical framework for its experimental determination and computational prediction.

Physicochemical and Core Thermodynamic Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively available in the public domain. However, we can infer its properties through a comparative analysis with structurally similar compounds and computational estimations. The tertiary nature of the alcohol, the length of the alkyl chain, and the position of the methyl group are all critical determinants of its thermodynamic behavior.

Table 1: Estimated and Comparative Physicochemical and Thermodynamic Properties of this compound and Related Compounds

| Property | This compound (Estimated/Computed) | 3-Methylnonane (for comparison) | Nonan-3-ol (for comparison) |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂ | C₉H₂₀O |

| Molecular Weight ( g/mol ) | 158.28[1][2] | 142.28[3] | 144.25 |

| Boiling Point (°C) | ~190-210 (estimated) | 165.9[3] | 195 |

| Melting Point (°C) | Data not available | -84.6[3] | -45 |

| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | 45-55 (estimated) | 42.4 at 25°C[3] | 57.3 |

| Heat of Fusion (ΔfusH) (kJ/mol) | Data not available | 18.7[3] | Data not available |

| XLogP3 | 3.6[1] | 5.0 | 3.1 |

Note: Some values are estimated based on trends observed in homologous series and isomers. Experimental determination is required for definitive values.

The presence of the hydroxyl group in this compound is expected to lead to a significantly higher boiling point and enthalpy of vaporization compared to its alkane analogue, 3-methylnonane, due to hydrogen bonding.[4][5] However, the tertiary nature of the alcohol may slightly lower its boiling point compared to its primary or secondary isomers because of steric hindrance, which can interfere with efficient packing and hydrogen bonding in the liquid state. The XLogP3 value suggests a moderate lipophilicity, which is a critical parameter in drug design and development for predicting a molecule's distribution between aqueous and lipid phases.

Experimental Determination of Thermodynamic Properties

To obtain definitive thermodynamic data for this compound, rigorous experimental work is essential. The following protocols outline standard methodologies for determining key thermodynamic parameters.

Calorimetry: Measuring Heat Capacity and Enthalpies of Transition

a. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion:

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions.

-

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., -100 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Hold isothermally for a few minutes.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: The heat capacity is determined from the heat flow signal. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

-

b. Bomb Calorimetry for Enthalpy of Combustion:

-

Principle: The substance is completely combusted in a constant-volume container (bomb) with excess oxygen. The heat released is absorbed by a surrounding water bath, and the temperature change is measured.

-

Step-by-Step Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

Assembly: The bomb is sealed and pressurized with pure oxygen.

-

Immersion: The bomb is placed in a known volume of water in an insulated container (calorimeter).

-

Ignition and Measurement: The sample is ignited electrically, and the temperature of the water is recorded until it reaches a maximum and starts to cool.

-

Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the amount of sample burned.[6]

-

Caption: Experimental workflows for determining thermal properties.

Vapor Pressure Measurement

-

Principle: The vapor pressure of a liquid is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The Clausius-Clapeyron relation can be used to determine the enthalpy of vaporization from the temperature dependence of the vapor pressure.

-

Step-by-Step Protocol (Static Method):

-

Sample Degassing: A sample of this compound is placed in a flask connected to a vacuum line and a pressure transducer. The sample is frozen, and non-condensable gases are pumped away. The sample is then thawed. This freeze-pump-thaw cycle is repeated several times.

-

Temperature Control: The degassed sample is placed in a thermostat-controlled bath to maintain a constant temperature.

-

Equilibrium and Measurement: The system is allowed to reach equilibrium, and the vapor pressure is measured using the pressure transducer.

-

Data Collection: Measurements are repeated at various temperatures to obtain a vapor pressure curve.

-

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating thermodynamic properties.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

-

Principle: DFT methods can be used to calculate the electronic structure of a molecule, from which properties like the standard enthalpy of formation can be derived.

-

Workflow:

-

Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum and to compute thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using atomization or isodesmic reaction schemes.

-

Group Contribution Methods

-

Principle: These methods estimate thermodynamic properties by summing the contributions of individual functional groups in the molecule. They are less accurate than quantum chemical methods but are much faster.

-

Application: The molecule is dissected into its constituent groups (e.g., -CH₃, -CH₂-, C-(C)₃(O), -OH). Pre-determined values for the contribution of each group to a specific property (e.g., heat capacity, enthalpy of formation) are summed up.

Caption: Computational workflow for predicting thermodynamic properties.

Influence on Material Interactions and Applications in Drug Development

The thermodynamic properties of this compound are directly relevant to its application in the pharmaceutical industry.

-

Solvent Properties: The balance between the polar hydroxyl group and the nonpolar alkyl chain governs its miscibility with a wide range of active pharmaceutical ingredients (APIs). The Gibbs free energy of mixing, which is a function of enthalpy and entropy, determines the solubility of an API in this solvent.

-

Interactions with Lipid Bilayers: Long-chain alcohols are known to interact with and modify the properties of lipid membranes.[7] The partitioning of this compound into a lipid bilayer is an entropically driven process that can alter the membrane's phase transition temperature and fluidity. This is of particular importance in the design of drug delivery systems, where excipients can influence the stability and release profile of a formulation. At low concentrations, it may decrease the main phase-transition temperature of lipid vesicle membranes, while at high concentrations, it could increase it.[7]

Conclusion

While comprehensive experimental data for the thermodynamic properties of this compound are yet to be fully established, this guide provides a robust framework for their estimation, experimental determination, and computational prediction. Its unique structure as a tertiary long-chain alcohol suggests a nuanced thermodynamic profile that is of significant interest to researchers and scientists, particularly in the field of drug development. The methodologies outlined herein serve as a practical guide for obtaining the precise data needed to harness the full potential of this versatile molecule in advanced applications.

References

- A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes. (n.d.). PubMed.

- 3-methyl-3-Pentanol | C6H14O | CID 6493. (n.d.). PubChem.

- 13.3: Physical Properties of Alcohols. (2020, May 30). Chemistry LibreTexts.

- Alcohol (chemistry). (n.d.). Wikipedia.

- Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown. (n.d.).

- Nonane, 3-methyl-. (n.d.). NIST WebBook.

- (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903. (n.d.). PubChem.

- 3-Nonanol, 3-methyl- | C10H22O | CID 89428. (n.d.). PubChem.

Sources

- 1. (3S)-8-methylnonan-3-ol | C10H22O | CID 140103903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonane, 3-methyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 6. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unexplored Research Frontiers of 3-Methylnonan-3-ol

Executive Summary: 3-Methylnonan-3-ol, a tertiary alcohol with the chemical formula C10H22O, represents a molecule of significant, yet largely untapped, scientific potential. While its basic physicochemical properties are documented, its functional applications and biological activities remain unexplored. This guide, intended for researchers, scientists, and professionals in drug development, outlines a series of promising, hypothesis-driven research avenues. By leveraging the unique structural characteristics of its tertiary alcohol group—namely its metabolic stability and potential to influence physicochemical properties—we propose in-depth investigations into its utility in medicinal chemistry, agrochemicals, antimicrobial applications, and the flavor and fragrance industry. This document provides the scientific rationale, detailed experimental protocols, and logical workflows to catalyze the exploration of this compound as a scaffold for novel discoveries.

Foundational Profile of this compound

A comprehensive understanding of a molecule's fundamental properties is the bedrock of innovative research. This compound is a chiral tertiary alcohol, a structural class that offers distinct advantages in various scientific contexts.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 21078-72-8[1]

-

Molecular Formula: C₁₀H₂₂O[1]

-

Structure: The molecule features a ten-carbon aliphatic chain with a hydroxyl (-OH) group and a methyl (-CH₃) group both attached to the third carbon atom. This tertiary carbinol center is a chiral center, meaning the molecule exists as two enantiomers, (R)-3-methylnonan-3-ol and (S)-3-methylnonan-3-ol.

Physicochemical Properties

The following properties provide a baseline for designing synthetic routes, purification methods, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 158.28 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Established Synthesis Route: The Grignard Reaction

The most direct and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone.[2][3][4] For this compound, two primary pathways are viable, both starting from commercially available precursors.

-

Pathway A: Reaction of Heptan-2-one with Ethylmagnesium bromide.

-

Pathway B: Reaction of Nonan-3-one with Methylmagnesium bromide.

The general mechanism involves the formation of a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[5]

Proposed Research Area 1: Organic & Medicinal Chemistry

The tertiary alcohol motif is a valuable functional group in modern drug discovery, offering a strategic tool to enhance a molecule's pharmacological profile.

Rationale: The Tertiary Alcohol Advantage in Drug Design

Primary and secondary alcohols can be metabolic "soft spots," susceptible to in-vivo oxidation to aldehydes, ketones, or carboxylic acids.[6] Tertiary alcohols, by contrast, cannot be oxidized at the carbinol carbon, bestowing greater metabolic stability.[6][7][8] Furthermore, the introduction of a hydroxyl group, particularly a sterically shielded tertiary one, can favorably modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties by:

-

Decreasing Lipophilicity (LogP): Enhancing aqueous solubility.

-

Improving Metabolic Profile: Resisting oxidation and potentially slowing glucuronidation due to steric hindrance.[6][8]

-

Blocking Unwanted Metabolism: Introduction at a site that might otherwise be susceptible to undesirable metabolic transformations.

These features make this compound an attractive, albeit simple, scaffold for initiating a discovery program.

Proposed Research Workflow: Synthesis and Library Development

A critical first step is to establish robust synthetic control over the molecule, including its stereochemistry.

This protocol details the synthesis via Pathway A.

-

Apparatus Setup: All glassware must be oven-dried (>120°C) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5]

-

Grignard Reagent Preparation: In a three-neck flask equipped with a dropping funnel and condenser, add magnesium turnings (1.3 equivalents). Add a solution of bromoethane (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of ethylmagnesium bromide.

-

Nucleophilic Addition: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of heptan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred reagent.[5]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC or GC-MS analysis indicates consumption of the starting ketone.

-

Workup: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9]

-

Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

The presence of a chiral center necessitates the development of methods to access the individual (R) and (S) enantiomers, as biological activity is often stereospecific. Research should focus on modern catalytic asymmetric methods for tertiary alcohol synthesis.[10][11][12][13]

Caption: Workflow for synthesis and pharmacological evaluation of this compound.

Investigation into Sedative-Hypnotic Properties

Rationale: Many small aliphatic alcohols and related structures exhibit sedative-hypnotic effects by modulating central nervous system activity, often through interaction with GABAergic or serotonergic systems.[14][15] For centuries, alcohols have been recognized as CNS depressants.[16] The lipophilicity of this compound suggests it may cross the blood-brain barrier, making CNS effects plausible.

-

Animal Model: Male ICR or C57BL/6 mice (8-10 weeks old).

-

Test Compound Administration: Dissolve this compound (and its individual enantiomers, if available) in a suitable vehicle (e.g., saline with 5% Tween 80). Administer intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is essential.

-

Spontaneous Locomotor Activity Test:

-

Thirty minutes post-injection, place individual mice into an open-field activity chamber.

-

Record total distance traveled, ambulatory counts, and rearing frequency over a 30-minute period using an automated tracking system.

-

A significant reduction in activity compared to the vehicle control suggests a sedative effect.[14]

-

-

Pentobarbital-Induced Sleep Test (Hypnotic Effect):

-

Administer the test compound or vehicle 30 minutes prior to a sub-hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).

-

Record the onset of sleep (loss of righting reflex for >1 min) and the duration of sleep (time from loss to recovery of righting reflex).

-

A significant increase in the number of sleeping mice or the duration of sleep indicates a hypnotic or synergistic hypnotic effect.[14]

-

Proposed Research Area 2: Agrochemicals & Chemical Ecology

Rationale: Aliphatic alcohols are common components of insect pheromones and plant volatiles used for communication.[17] Furthermore, some alcohols can potentiate the response to existing pheromones, making insects more aggressive or more attracted to a source.[18][19][20] The C10 chain length of this compound falls within the range of many known insect semiochemicals, making it a candidate for investigation as an attractant, repellent, or modulator of insect behavior.

Experimental Workflow: Screening for Semiochemical Activity

Caption: A streamlined workflow for evaluating the semiochemical properties of this compound.

Protocol: Electroantennography (EAG) Screening

-

Insect Preparation: Select a panel of economically important insect pests (e.g., codling moth, corn earworm, Japanese beetle). Excise the head of an insect and mount it between two electrodes, with the recording electrode inserted into the distal end of an antenna and the reference electrode in the head capsule.

-

Stimulus Delivery: Create a serial dilution of this compound in a solvent like hexane. Apply a known volume (e.g., 10 µL) to a filter paper strip and insert it into a Pasteur pipette.

-

Data Acquisition: Puff a controlled pulse of air through the pipette over the antenna while recording the electrical potential change (depolarization) from the antenna.

-

Analysis: Compare the amplitude of the response to that of a positive control (known pheromone component) and a negative control (solvent only). A significant response indicates the insect's olfactory system can detect the compound.

Proposed Research Area 3: Antimicrobial Applications

Rationale: Long-chain aliphatic alcohols (typically C8-C16) are known to possess antimicrobial properties against a range of bacteria and fungi.[21][22] Their mechanism of action often involves non-specific disruption of the microbial cell membrane's lipid bilayer, leading to increased permeability and cell death.[23] As a C10 alcohol, this compound is a prime candidate for evaluation as a novel antimicrobial agent.

Protocol: MIC and MBC Assays

-

Microorganism Panel: Select a representative panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

-

Broth Microdilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (no compound) and negative (no microbes) growth controls.

-

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion: Charting the Course for a Versatile Molecule

This compound stands at a crossroads of opportunity. Its simple, well-defined structure belies a wealth of potential applications waiting to be discovered. The tertiary alcohol motif provides a compelling starting point for medicinal chemists seeking metabolically robust scaffolds. Its aliphatic character suggests utility in the fields of chemical ecology and antimicrobial research, while its structural similarity to known aroma compounds warrants investigation by the flavor and fragrance industry. The research pathways and detailed protocols provided in this guide offer a clear, logical, and scientifically grounded framework for transforming this compound from an obscure chemical entry into a valuable tool with tangible applications across multiple scientific disciplines.

References

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

- Zeng, X.-P., & Zhou, J. (2016). Me2(CH2Cl)SiCN: Bifunctional Cyanating Reagent for the Synthesis of Tertiary Alcohols with a Chloromethyl Ketone Moiety via Ketone Cyanosilylation. Journal of the American Chemical Society, 138(28), 8730–8733.

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Alcohols (medicine). In Wikipedia. Retrieved from [Link]

- Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913.

- Shohat-Ophir, G., et al. (2020). Alcohol potentiates a pheromone signal in flies. eLife, 9, e60450.

- Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, S., & Endo, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(5), 1057-1066.

-

Basicmedical Key. (2016, September 3). Hypnotics, Sedatives, and Ethanol. Retrieved from [Link]

- Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Synthesis of Tertiary Alcohols through a Zirconium-Catalyzed Friedel–Crafts Alkylation of Pyrroles with α-Ketoesters. The Journal of Organic Chemistry, 65(7), 2108–2113.

- Sipes, I. G., & Gandolfi, A. J. (1982). The in vivo metabolism of tertiary butanol by adult rats. Drug Metabolism and Disposition, 10(4), 343-345.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89428, 3-Nonanol, 3-methyl-. Retrieved from [Link]

-

Scribd. (n.d.). Alcohols and Ethers Flavor and Odor Char.pdf. Retrieved from [Link]

- McGregor, D. (2025). Tertiary-Butanol: a toxicological review. Critical Reviews in Toxicology, 55(8), 655-688.

-

Shanu-Wilson, J. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

-

Ladvocat, C., et al. (2020, August 10). Alcohol boosts pheromone production in male flies and makes them sexier. bioRxiv. Retrieved from [Link]

- Zhang, L., et al. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, 8(25), 13936-13942.

- Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in Liver Disease, 16(4), 667-685.

-

Alpha Aromatics. (2024, October 15). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Retrieved from [Link]

- Feng, X., et al. (2009). Highly enantioselective synthesis of tertiary alcohols: C2-symmetric N,N′-dioxide-Sc(iii) complex promoted direct aldol reaction of α-ketoesters and diazoacetate esters.

- Kubo, I., Muroi, H., & Kubo, A. (1994). Structural functions of antimicrobial long-chain alcohols and phenols. Journal of Agricultural and Food Chemistry, 42(7), 1595-1598.

-

McGregor, D. (2025, August 7). Tertiary-Butanol: A toxicological review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). Retrieved from [Link]

-

American Chemical Society. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025. Retrieved from [Link]

-

myadlm.org. (2012, February 1). Toxic Alcohols. Retrieved from [Link]

-

Slideshare. (n.d.). Aliphatic Compounds Used In Perfumery. Retrieved from [Link]

-

YouTube. (2019, July 18). Alcohol Metabolism. Retrieved from [Link]

-

American Addiction Centers. (2024, June 18). Mixing Alcohol and Sedatives: Effects and Dangers. Retrieved from [Link]

- Shohat-Ophir, G., et al. (2020). Alcohol potentiates a pheromone signal in flies. eLife, 9, e60450.

-

ACEP. (2020, October 1). Toxic Alcohols | Toxicology Section. Retrieved from [Link]

-

Wikidata. (n.d.). (RS)-3-methylnonane. Retrieved from [Link]

- Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, S., & Endo, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(5), 1057-1066.

-

ACS Publications. (2025, October 30). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. Retrieved from [Link]

-

LSU AgCenter. (n.d.). Insect Pheromones and Attractants. Retrieved from [Link]

-

Oxford Academic. (n.d.). Antibacterial activity of long-chain fatty alcohols against mycobacteria. FEMS Microbiology Letters. Retrieved from [Link]

-

Gozone Packaging. (n.d.). Use of Alcohol in perfumes. Retrieved from [Link]

-

ACS Publications. (2019, March 19). Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. ACS Catalysis. Retrieved from [Link]

-

Britannica. (2026, January 2). Sedative-hypnotic drug. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Pharmacology of ethanol. In Wikipedia. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2025, August 10). Antibacterial Activity of Long-Chain Primary Alcohols from Solena amplexicaulis Leaves. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]

-

Catalyst University. (2016, July 22). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism [Video]. YouTube. Retrieved from [Link]

-

Monac Attar. (n.d.). 5 Ways Alcohol Plays a Pivotal Role in Perfumery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19931323, 6-Methylnonan-3-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22202, 3-Methylnonane. Retrieved from [Link]

Sources

- 1. 3-Nonanol, 3-methyl- | C10H22O | CID 89428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly enantioselective synthesis of tertiary alcohols: C2-symmetric N,N′-dioxide-Sc(iii) complex promoted direct aldol reaction of α-ketoesters and diazoacetate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanaddictioncenters.org [americanaddictioncenters.org]

- 16. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]

- 17. lsuagcenter.com [lsuagcenter.com]

- 18. Alcohol potentiates a pheromone signal in flies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alcohol boosts pheromone production in male flies and makes them sexier | bioRxiv [biorxiv.org]

- 20. Alcohol potentiates a pheromone signal in flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: The Use of 3-Methylnonan-3-ol as an Internal Standard in Chromatographic Analysis

Introduction: The Pursuit of Precision with Internal Standards

In the landscape of quantitative analytical chemistry, particularly within chromatographic methods such as Gas Chromatography (GC), the primary objective is to achieve the highest possible accuracy and precision.[1] However, the analytical process is susceptible to various sources of error, including inconsistencies in sample injection volume, solvent evaporation, and variations in detector response.[2][3] To mitigate these variables, the internal standard (IS) method is a widely adopted and powerful technique.[2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[2] By analyzing the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte, variations introduced during the analytical workflow can be effectively normalized.[2][4]

The selection of an appropriate internal standard is paramount for the success of the method.[5] An ideal internal standard should possess the following characteristics:

-

It should be chemically similar to the analyte(s) of interest.[2][6]

-

It must be well-resolved from the analyte and any other components in the sample matrix.[2][5]

-

It should not be naturally present in the samples being analyzed.[2][6]

-

It must be chemically inert and not react with the sample components.[5]

-

It should be of high purity.[7]

This application note provides a comprehensive guide to the use of 3-Methylnonan-3-ol as an internal standard for the quantitative analysis of semi-volatile and volatile organic compounds by gas chromatography. Its properties as a C10 tertiary alcohol make it a suitable candidate for a range of analytes, particularly other alcohols, ketones, and esters where its structural characteristics can ensure similar behavior during sample preparation and chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 21078-72-8 | AngeneChem[8] |

| Molecular Formula | C₁₀H₂₂O | AngeneChem[8] |

| Molecular Weight | 158.28 g/mol | AngeneChem[8] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and hexane. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[2][9] |

| Health Hazards | May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. | Avoid breathing mist or vapors. Wear protective gloves and eye protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2][9] |

| Handling | Use in a well-ventilated area. Wash hands thoroughly after handling.[2] | |

| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed.[2] |

Note: This is a summary of potential hazards. Users must consult the full Safety Data Sheet (SDS) before handling this compound.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative GC analysis.